NGD 98-2 hydrochloride

CRF1 antagonist binding affinity stress

CRF1 antagonists often fail in vivo despite potent in vitro binding due to poor CNS exposure. NGD 98-2 hydrochloride resolves this with validated brain occupancy and oral bioavailability. • Ki = 1 nM for CRF1; functional cAMP antagonism IC50 = 93 nM in IMR-32 cells • Brain-penetrant; dose-dependently reduces stress-induced ACTH secretion at 10 mg/kg p.o. • 5-step chromatography-free synthesis enables cost-effective gram-to-kilogram supply for chronic dosing studies

Molecular Formula C19H24F3N3O3.HCl
Molecular Weight 435.87
Cat. No. B1191886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNGD 98-2 hydrochloride
SynonymsN-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride
Molecular FormulaC19H24F3N3O3.HCl
Molecular Weight435.87
Structural Identifiers
SMILESCCC(/N=C1C(OC)=NC(C2=C(OC)C=C(OC(F)(F)F)C=C2)=C(N/1)C)CC.Cl
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NGD 98-2 Hydrochloride: High-Affinity CRF1 Antagonist


NGD 98-2 hydrochloride is a potent, orally bioavailable antagonist of the corticotropin-releasing factor receptor 1 (CRF1) [1]. As a member of the pyrazine chemotype, it binds with high affinity (Ki = 1 nM) to CRF1, a key mediator of the stress response, and functionally antagonizes cAMP production with an IC50 of 93 nM in human IMR-32 cells . It is characterized as brain penetrant and demonstrates dose-dependent inhibition of stress-induced ACTH secretion and colonic hypermotility in rodent models [1][2]. A notable feature is its efficient 5-step synthesis, which requires no chromatographic purification [1].

NGD 98-2: Advantages Over Generic CRF1 Antagonists


CRF1 antagonists exhibit significant heterogeneity in binding affinity, selectivity profiles, and in vivo efficacy that precludes simple substitution. NGD 98-2 hydrochloride demonstrates a Ki of 1 nM, which is superior to or on par with comparators like R121919 (Ki = 2-5 nM) and NBI-27914 (Ki = 1.7 nM), but the key differentiation lies in its combination of oral bioavailability, brain penetrance, and functional antagonism at doses that block stress-induced behaviors without off-target effects [1][2]. Compounds with similar in vitro potency often fail to translate in vivo due to poor CNS exposure or pharmacokinetic liabilities; NGD 98-2's validated brain occupancy and dose-dependent reduction of ACTH in stress models underscore its suitability for studies requiring central CRF1 modulation [1][2].

NGD 98-2: Evidence vs. CRF1 Antagonists


Higher CRF1 Binding Affinity vs. R121919

NGD 98-2 hydrochloride exhibits a Ki of 1 nM for the human CRF1 receptor . In contrast, the clinically investigated CRF1 antagonist R121919 (NBI 30775) demonstrates a Ki of 2-5 nM . This 2- to 5-fold improvement in binding affinity may translate to greater receptor occupancy at lower doses, potentially enhancing in vivo efficacy.

CRF1 antagonist binding affinity stress

CRF1-Mediated cAMP Inhibition

NGD 98-2 hydrochloride inhibits CRF-stimulated cAMP production in human IMR-32 cells with an IC50 of 93 nM . While comparator NBI-27914 binds CRF1 with a Ki of 1.7 nM, functional IC50 data in comparable cellular assays are not uniformly reported across studies . The direct measurement of cAMP inhibition for NGD 98-2 confirms its ability to block downstream CRF1 signaling, a critical validation for in vivo studies.

CRF1 antagonist cAMP functional assay

Stress-Induced Colonic Hypermotility Reduction

In a rat model of acute stress-induced colonic hypermotility, oral administration of NGD 98-2 reduced the CRF-induced fecal pellet output (FPO) with an IC50 of 15.7 mg/kg [1]. In contrast, the structurally distinct CRF1 antagonist NGD 9002 achieved an IC50 of 4.3 mg/kg in the same paradigm [1]. Despite a higher IC50, NGD 98-2 exhibited a 67-87% reduction in FPO at 30 mg/kg, demonstrating robust efficacy in a relevant functional model.

CRF1 antagonist colonic motor function IBS

Chromatography-Free Synthesis

The original synthesis of NGD 98-2 hydrochloride was accomplished in 5 steps without requiring any chromatographic purification [1]. This stands in contrast to many structurally complex CRF1 antagonists (e.g., antalarmin, CP-154,526) that require multi-step sequences with column chromatography for intermediate purification [2]. The chromatographic-free route reduces cost and increases scalability, making NGD 98-2 a more accessible tool for large-scale in vivo studies.

CRF1 antagonist synthesis manufacturability

Brain Penetration and Receptor Occupancy

NGD 98-2 is characterized as brain penetrant, with ex vivo receptor occupancy quantified in rat brain using both tissue homogenate assays and slice autoradiography [1]. While other CRF1 antagonists such as R121919 have demonstrated CNS activity, direct comparative brain occupancy data are not publicly available. The confirmation of central CRF1 engagement is critical for studies targeting stress-related behaviors and HPA axis modulation.

CRF1 antagonist brain penetration CNS

NGD 98-2 Application Scenarios


Stress-Induced Gut Dysfunction (IBS-D)

Employ NGD 98-2 hydrochloride at oral doses of 10-30 mg/kg to inhibit stress-evoked colonic hypermotility and visceral hypersensitivity. The compound's demonstrated IC50 of 15.7 mg/kg for blocking CRF-induced fecal output in rats makes it suitable for mechanistic studies in irritable bowel syndrome with diarrhea (IBS-D) [1]. Use in water avoidance stress (WAS) or restraint stress paradigms to assess colonic motor function and pain thresholds.

Central Stress Response & HPA Axis Modulation

Leverage the compound's brain penetrance and oral bioavailability to investigate hypothalamic-pituitary-adrenal (HPA) axis regulation. At 10 mg/kg oral administration, NGD 98-2 significantly reduces restraint stress-induced ACTH increases, providing a robust tool for examining CRF1-mediated neuroendocrine responses [2]. This is particularly relevant for anxiety, depression, and stress-related disorder models.

In Vitro CRF1 Antagonism & Selectivity

Utilize NGD 98-2 hydrochloride as a reference antagonist in cAMP inhibition assays (IC50 = 93 nM in IMR-32 cells) . Its high affinity (Ki = 1 nM) and selectivity for CRF1 over CRF2 make it ideal for establishing receptor-specific signaling pathways in neuronal or pituitary cell lines. Combine with CRF challenge to validate target engagement and downstream effector modulation.

Large-Scale In Vivo Pharmacology

Select NGD 98-2 hydrochloride for chronic oral dosing studies where cost-effective, scalable synthesis is critical. The 5-step, chromatography-free route [2] facilitates procurement of gram-to-kilogram quantities at lower cost than comparators requiring extensive purification. This enables long-term studies in disease models (e.g., chronic stress, anxiety, IBS) that demand sustained drug exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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